2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic compound that features a unique fusion of benzodioxole and thiazolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiazolopyrimidine derivatives under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-ylmethylidene)propanedinitrile
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Uniqueness
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one stands out due to its fused thiazolopyrimidine structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives, potentially offering distinct advantages in various applications.
Properties
Molecular Formula |
C14H12N2O3S |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2 |
InChI Key |
BUSMPEGMXHJTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.